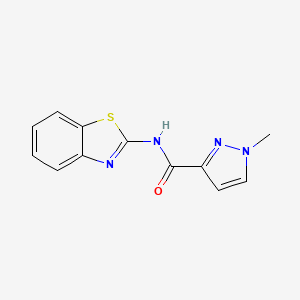

N-(1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine”, has been determined . The compound crystallizes in monoclinic P2 1 /c; a = 11.7456(2)Å, b = 10.1254(2)Å, c = 13.9107(2)Å, β = 104.669(1)°, V = 1600.46(5)Å 3 and Z = 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Benzothiazoles and pyrazoles have unique properties due to their heterocyclic structures .Scientific Research Applications

- Furthermore, C13 displayed bactericidal activity against S. aureus ATCC 43300, effectively eliminating the strain after 24 hours of exposure .

- Beyond antibacterial effects, benzothiazole derivatives have been investigated for diverse biological activities:

- Existing drugs containing the benzothiazole nucleus include:

- Researchers have developed efficient methods for synthesizing benzothiazole derivatives:

- Intramolecular C–S Bond Coupling Cyclization : An economical approach for preparing 2-substituted benzothiazoles from N’-substituted-N-(2-halophenyl)thioureas, O’-substituted-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides in dioxane without additional reagents .

- Diazo-Coupling Process : Used to create heterocyclic azo dyes, combining aniline derivatives with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one at lower temperatures .

Antibacterial Activity

Other Biological Activities Associated with Benzothiazole Derivatives

Synthetic and Medicinal Chemistry Applications

Synthetic Methods and Recent Advances

Mechanism of Action

Target of Action

The compound N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been found to exhibit promising activity against Staphylococcus aureus . This suggests that the primary targets of this compound are likely to be key proteins or enzymes in the metabolic pathways of this bacterium.

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for this compound , suggesting that it has good bioavailability.

Result of Action

The compound exhibits bactericidal activity, indicating that it leads to the death of bacterial cells . Specifically, it has been shown to eliminate Staphylococcus aureus strains after 24-hour exposure .

Safety and Hazards

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-16-7-6-9(15-16)11(17)14-12-13-8-4-2-3-5-10(8)18-12/h2-7H,1H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZYACRVWOKLCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-enamide](/img/structure/B2846089.png)

![2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde](/img/structure/B2846092.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2846099.png)

![2,3,4-trifluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2846103.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2846105.png)

![N-(2-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2846107.png)